N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-13-15(21-25-17-9-5-11-23-22(17)28-21)7-4-8-16(13)24-20(26)19-12-14-6-2-3-10-18(14)27-19/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUROIROKHSVVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyridin-2-amine and furan-2-carbonyl chloride, followed by subsequent reactions to introduce the benzofuran and methyl groups[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups on the benzofuran moiety undergo selective oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral aqueous media converts methoxy substituents to ketones or carboxylic acids.
Reduction Reactions
The thiazolo[5,4-b]pyridine ring system participates in hydrogenation and borohydride-mediated reductions:
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines:
Substitution Reactions
The thiazolo[5,4-b]pyridine moiety participates in nucleophilic aromatic substitution (SNAr) at electron-deficient positions:
Acylation and Cyclization
The carboxamide group serves as a nucleophile in acylation and cyclocondensation reactions:
Photochemical Reactions
UV irradiation in the presence of iodobenzene diacetate induces radical-mediated C–H functionalization:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C–H arylation | PhI(OAc)₂, UV (365 nm), CH₃CN | 5-Aryl-substituted benzofuran-thiazolo[5,4-b]pyridine hybrids | 40–50% |
Mechanistic Insights
-
Oxidation/Reduction : Methoxy groups and thiazole rings act as electron-donating/withdrawing centers, directing regioselectivity .
-
Hydrolysis : Acidic conditions protonate the carboxamide oxygen, facilitating nucleophilic attack by water.
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SNAr Reactions : Electron-deficient positions on the thiazolo[5,4-b]pyridine ring (C-2, C-7) are susceptible to nucleophilic substitution .
Stability and Reaction Optimization
Scientific Research Applications
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives. It has a benzofuran core substituted with a thiazolo[5,4-b]pyridine moiety and a methyl group on the phenyl ring. Due to its intricate structure, it has garnered interest in chemistry, biology, and medicine.
Scientific Research Applications
This compound has potential biological activities and is of interest in medicinal chemistry due to its unique structural features. The compound incorporates a thiazolo[5,4-b]pyridine moiety, known for its presence in various bioactive compounds.
Target of Action
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K).
Mode of Action
The compound interacts with its target, PI3K, by forming a strong charged interaction with a specific amino acid, Lys802, in PI3Kα.
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle regulation, apoptosis, and autophagy.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in critical biological pathways. One area of research has focused on the interaction of this compound with G protein-coupled receptors (GPCRs). The thiazolo[5,4-b]pyridine moiety may facilitate binding to allosteric sites on these receptors, potentially leading to enhanced or inhibited signaling pathways. For example, related compounds have shown promising results as allosteric modulators in various GPCRs, which could be extrapolated to this compound's activity.
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents.
Result of Action
The inhibition of PI3K by this compound can lead to a variety of cellular effects, depending on the specific cellular context. These effects could include slowed cell growth, induced cell death, or other changes in cell behavior.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility properties could affect its distribution within the body and its ability to reach its target cells.
Mechanism of Action
The mechanism by which N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Potency vs. Selectivity : The benzofuran group in the target compound may improve selectivity over methoxy analogs () due to larger aromatic surface area, reducing off-target effects.
- Metabolic Stability : Thiazolo-pyridine cores generally exhibit higher stability than oxazolo derivatives, as sulfur contributes to resistance against oxidative degradation .
- Therapeutic Potential: While ’s compound is proven in sirtuin-related diseases, the target compound’s benzofuran moiety could expand applications to inflammation or DNA repair pathways .
Biological Activity
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzofuran derivatives and incorporates a thiazolo[5,4-b]pyridine moiety, which is known for its presence in various bioactive compounds. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C22H15N3O2S
- Molecular Weight : 385.4 g/mol
- CAS Number : 1207046-85-2
This compound's structural complexity allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in critical biological pathways.
Interaction with GPCRs
One area of research has focused on the interaction of this compound with G protein-coupled receptors (GPCRs). The thiazolo[5,4-b]pyridine moiety may facilitate binding to allosteric sites on these receptors, potentially leading to enhanced or inhibited signaling pathways. For example, related compounds have shown promising results as allosteric modulators in various GPCRs, which could be extrapolated to this compound's activity .
Antimicrobial Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound may possess potential as an antimicrobial agent in therapeutic applications.
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity against Candida albicans and Fusarium oxysporum. The observed MIC values indicate moderate antifungal efficacy, which warrants further investigation into its potential as an antifungal treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antitumor Activity : Related compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this class of compounds could be further investigated for their anticancer properties .
- Neuroprotective Effects : Some derivatives have shown promise in modulating neuroinflammatory pathways, indicating potential applications in neurodegenerative diseases .
- Synthetic Pathways : The synthesis route for this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide?
Microwave-assisted synthesis in DMF at 180°C for 3 hours under inert atmosphere is effective for constructing the thiazolo[5,4-b]pyridine core, achieving moderate yields (~44%) . Purification via flash chromatography (petroleum ether/methylene chloride gradient) ensures removal of unreacted intermediates. Alternative routes using 5-amino-2-methoxypyridine and potassium thiocyanate yield structurally analogous thiazolo-pyridine derivatives with higher efficiency (87% yield) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use - and -NMR to confirm substituent connectivity and regiochemistry, particularly for the thiazolo-pyridine and benzofuran moieties. Mass spectrometry (HRMS or LC-MS) verifies molecular weight. For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities, as demonstrated in thiazolidinone-chromone hybrids .
Q. What preliminary assays are recommended to assess its biological activity?
Prioritize target-based assays based on structural analogs. For example, sirtuin modulation activity can be tested via fluorometric assays using NAD-dependent deacetylase substrates, given its structural similarity to T60001, a known sirtuin modulator . Cellular viability assays (e.g., MTT) in cancer cell lines may reveal antiproliferative effects linked to epigenetic or DNA repair pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
Systematically modify the benzofuran carboxamide group and thiazolo-pyridine substituents. For instance:
- Replace the 2-methyl group on the phenyl ring with electron-withdrawing groups (e.g., Cl, CF) to enhance binding to hydrophobic pockets .
- Introduce polar substituents (e.g., hydroxyl, amine) on the benzofuran moiety to improve solubility and pharmacokinetics. Compare activity in enzyme inhibition (e.g., CDK7 ) or receptor-binding assays (e.g., V2R rescue ).
Q. What experimental strategies resolve contradictory data in receptor binding vs. cellular activity?
If in vitro binding assays (e.g., Scatchard analysis ) show high affinity but cellular assays lack efficacy, evaluate membrane permeability via PAMPA or Caco-2 models. Use confocal microscopy with fluorescently tagged derivatives to assess subcellular localization. Pharmacokinetic profiling (plasma stability, metabolic clearance) can identify bioavailability limitations .
Q. How to design a robust experimental workflow for mechanistic studies?
- Step 1: Perform transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify differentially expressed pathways.
- Step 2: Validate targets via CRISPR knockouts or siRNA knockdowns in relevant cell models.
- Step 3: Use biophysical techniques (SPR, ITC) to quantify binding affinity to identified targets (e.g., sirtuins ).
- Step 4: Corrogate in vivo efficacy in disease models (e.g., xenografts for oncology applications) .
Data Interpretation and Validation
Q. How should researchers address discrepancies in enzymatic vs. cellular assay results?
- Hypothesis 1: Off-target effects in cellular environments may mask enzymatic activity. Use isoform-selective inhibitors (e.g., EX527 for SIRT1 ) to isolate contributions.
- Hypothesis 2: Metabolites may exhibit altered activity. Perform metabolite identification via LC-MS/MS and test synthesized metabolites in parallel assays .
Q. What statistical approaches are critical for dose-response analysis in complex assays?
- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values.
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons in phenotypic assays.
- Report 95% confidence intervals to account for variability in biological replicates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
